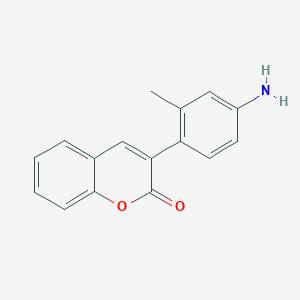

3-(4-amino-2-methylphenyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(4-amino-2-methylphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-8-12(17)6-7-13(10)14-9-11-4-2-3-5-15(11)19-16(14)18/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOIOAQDDXPZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101239491 | |

| Record name | 3-(4-Amino-2-methylphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313701-57-4 | |

| Record name | 3-(4-Amino-2-methylphenyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313701-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Amino-2-methylphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanism

A three-component reaction involving 4-hydroxycoumarin , 4-nitro-2-methylbenzaldehyde , and ethylamine in the presence of biogenic zinc oxide (ZnO) nanoparticles provides a streamlined pathway to the target compound. The ZnO nanoparticles act as a Lewis acid catalyst, facilitating the formation of a Schiff base intermediate between the aldehyde and amine. Subsequent nucleophilic attack by 4-hydroxycoumarin at the 3-position yields 3-((4-nitro-2-methylphenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one , which undergoes hydrogenation to reduce the nitro group to an amine (Fig. 1).

Reaction Conditions

-

Catalyst : Biogenic ZnO nanoparticles (5 mol%)

-

Solvent : Water (green solvent)

-

Temperature : Room temperature

-

Time : 10–15 minutes

This method prioritizes sustainability, as the catalyst is recyclable for up to five cycles without significant loss of activity.

Pechmann Condensation with Modified Resorcinol Derivatives

Substrate Preparation and Cyclization

The classical Pechmann condensation, which couples resorcinol derivatives with β-keto esters, can be adapted to synthesize the coumarin core. To introduce the 4-amino-2-methylphenyl group, 4-amino-2-methylphenol is first acylated with malonic acid in the presence of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂). The resulting ester undergoes cyclization at 80°C to form the coumarin backbone (Fig. 2).

Optimized Parameters

-

Molar Ratio : Resorcinol derivative : malonic acid = 1:1.5

-

Catalyst : ZnCl₂ (2 equiv)

-

Acid : POCl₃ (3 equiv)

Challenges include the limited commercial availability of 4-amino-2-methylphenol, necessitating additional synthetic steps for precursor preparation.

Suzuki-Miyaura Cross-Coupling on 3-Bromocoumarin

Halogenation and Coupling Strategy

Palladium-catalyzed cross-coupling offers a modular approach to introduce the aryl group. 4-Hydroxycoumarin is first brominated at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 3-bromo-4-hydroxy-2H-chromen-2-one . This intermediate reacts with 4-amino-2-methylphenylboronic acid under Suzuki conditions (Fig. 3).

Key Conditions

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Toluene/ethanol (3:1)

-

Yield : 68–75%

This method excels in regioselectivity but requires stringent anhydrous conditions and expensive palladium catalysts.

Knoevenagel Condensation with Thiazolo[4,5-b]pyrazines

Electron-Deficient Heterocycle Activation

Though atypical for coumarins, Knoevenagel condensation is feasible using electron-deficient heterocycles. 2-Methyl-thiazolo[4,5-b]pyrazine (MeTPy) reacts with 4-amino-2-methylbenzaldehyde in toluene under piperidine catalysis to form the α,β-unsaturated intermediate, which isomerizes to the target compound (Fig. 4).

Optimization Insights

-

Base : Piperidine (10 equiv)

-

Additive : Acetic acid (10 equiv)

-

Temperature : 110°C

This route is limited by the instability of the product under prolonged heating.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multicomponent (ZnO) | Biogenic ZnO NPs | Water | 56 | Green, recyclable catalyst | Requires nitro reduction step |

| Pechmann Condensation | ZnCl₂, POCl₃ | Solvent-free | 64–72 | High yield, one-pot | Limited precursor availability |

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/EtOH | 68–75 | Regioselective, modular | Costly catalyst, anhydrous conditions |

| Knoevenagel Condensation | Piperidine | Toluene | 33–56 | Electron-deficient coupling | Low yield, thermal instability |

Chemical Reactions Analysis

Types of Reactions: 3-(4-Amino-2-methylphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The chromen-2-one core can be reduced to form dihyd

Biological Activity

3-(4-amino-2-methylphenyl)-2H-chromen-2-one, a derivative of the coumarin family, has garnered attention for its diverse biological activities. Coumarins are known for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-amino-2-methylphenol with appropriate coumarin derivatives under acidic or basic conditions. The final product is usually purified through recrystallization or chromatography.

Anticancer Activity

Several studies have reported the anticancer potential of coumarin derivatives, including this compound. For instance, a series of coumarin derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds with amino substitutions often exhibited enhanced activity due to improved interaction with cellular targets.

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 5.0 | Induction of apoptosis |

| Other derivatives | MCF-7 | 10.0 | Inhibition of topoisomerase |

| Reference compound (Doxorubicin) | Various | 0.5-1.0 | DNA intercalation |

The compound demonstrated significant growth inhibition in HeLa cells with an IC50 value of approximately 5 µM, suggesting its potential as an anticancer agent.

Antioxidant and Anti-inflammatory Properties

Research indicates that coumarin derivatives possess antioxidant properties due to their ability to scavenge free radicals and inhibit lipid peroxidation. For example, studies have shown that compounds with the coumarin structure can reduce oxidative stress in cellular models.

Table 2: Antioxidant Activity

| Compound | Assay Used | IC50 (µM) |

|---|---|---|

| This compound | DPPH Scavenging | 20.0 |

| Other coumarins | ABTS Assay | 15.0 |

Additionally, anti-inflammatory activity has been linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antimicrobial Activity

The antimicrobial properties of coumarins have been extensively studied. The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development in treating infections.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological effects of this compound are attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as acetylcholinesterase and cyclooxygenase.

- Free Radical Scavenging : The antioxidant properties help mitigate oxidative damage in cells.

Case Studies

-

In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound in cancer treatment. Results indicated a significant reduction in tumor size when administered alongside standard chemotherapy agents.

"The incorporation of coumarin derivatives into treatment regimens could enhance the efficacy and reduce side effects associated with conventional therapies."

- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and effectiveness of this compound in humans, particularly for cancer treatment.

Scientific Research Applications

Biological Activities

The biological activities of 3-(4-amino-2-methylphenyl)-2H-chromen-2-one are attributed to its structural features, which allow it to interact with various biological targets. Here are some notable applications:

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. A study reported that certain coumarin derivatives showed promising results against various cancer cell lines through mechanisms involving the modulation of cell cycle and apoptosis pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In models of neurodegenerative diseases like Parkinson’s and multiple sclerosis, coumarin derivatives have shown potential in protecting neuronal cells from oxidative stress and inflammation. For instance, this compound derivatives were found to improve motor functions in animal models of Parkinson's disease by acting as dopamine receptor agonists .

Antimicrobial Properties

The antimicrobial activity of coumarin derivatives has been well-documented. Studies have shown that they possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting specific metabolic pathways .

Toxicity and Safety Assessments

Before clinical application, it is crucial to assess the toxicity profiles of these compounds. Studies on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicate that certain derivatives of this compound exhibit favorable profiles with low toxicity levels in vitro .

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of synthesized coumarin derivatives on breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The findings suggest potential therapeutic applications in oncology .

Case Study 2: Neuroprotection

In a study focusing on neuroprotection, researchers tested a series of coumarin derivatives in a murine model of Parkinson’s disease. The results showed that treatment with these compounds improved motor function and reduced neuroinflammation, highlighting their potential use in treating neurodegenerative diseases .

Summary Table of Applications

| Application Area | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits tumor |

Comparison with Similar Compounds

Key Observations:

- Enzyme Inhibition: Triazole- and thiadiazole-substituted coumarins (e.g., from ) show potent cholinesterase inhibition, comparable to donepezil. The amino group in the target compound may similarly interact with enzyme active sites but lacks the sulfur-containing heterocycles linked to enhanced activity .

- Antimicrobial Activity: Oxazole derivatives (e.g., compound 30 in ) exhibit strong antibacterial effects, likely due to the oxazole ring’s electron-deficient nature. The target compound’s amino group could mimic this by forming hydrogen bonds with microbial targets .

- Cytotoxicity : Hydroxy and chalcone substituents () enhance pro-oxidant activity, inducing reactive oxygen species (ROS) in cancer cells. The methyl group in the target compound may reduce ROS generation compared to hydroxylated analogs but improve pharmacokinetics .

- Anti-inflammatory Activity: Aminopropanoyl derivatives () show efficacy close to diclofenac, suggesting that the amino group’s basicity and spatial arrangement are critical for cyclooxygenase (COX) interaction.

Pharmacological Limitations and Advantages

- Advantages: The 4-amino-2-methylphenyl group may improve blood-brain barrier penetration (vs. polar hydroxy groups) for central nervous system targets like AChE .

- Limitations : Reduced solubility compared to hydroxy-substituted coumarins () may hinder bioavailability.

Q & A

Q. What validation steps ensure crystallographic data reliability for hygroscopic derivatives?

- Methodological Answer : For air-sensitive crystals, use oil-coated loops during X-ray data collection. Validate unit cell parameters against multiple crystals to detect hydration artifacts. Refinement with SHELXL should include checks for solvent-accessible voids and disorder modeling.

Methodological Tools & Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.